1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1427082-94-7
VCID: VC4082182
InChI: InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)
SMILES: COC(=O)CN1C=C(C=N1)C(=O)O
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1427082-94-7

Cat. No.: VC4082182

Molecular Formula: C7H8N2O4

Molecular Weight: 184.15

* For research use only. Not for human or veterinary use.

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid - 1427082-94-7

Specification

CAS No. 1427082-94-7
Molecular Formula C7H8N2O4
Molecular Weight 184.15
IUPAC Name 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)
Standard InChI Key PDRHNHDNTRAMEL-UHFFFAOYSA-N
SMILES COC(=O)CN1C=C(C=N1)C(=O)O
Canonical SMILES COC(=O)CN1C=C(C=N1)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 4-position with a carboxylic acid moiety. The IUPAC name, 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid, reflects this arrangement. Key structural elements include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 2-Methoxy-2-oxoethyl side chain: An ethyl group with a methoxy carbonyl substituent, introducing steric and electronic effects.

  • Carboxylic acid group: Enhances hydrogen-bonding capacity and solubility in polar solvents.

The SMILES notation COC(=O)CN1C=C(C=N1)C(=O)O and InChIKey PDRHNHDNTRAMEL-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Carboxylic acid proton: A sharp singlet at δ\delta 14.68–15.29 ppm, indicative of strong deshielding .

  • Methylene protons (CH2_2 adjacent to the pyrazole): Resonate near δ\delta 5.50 ppm, split into a quartet due to coupling with adjacent groups .

  • Methoxy group: A singlet at δ\delta 3.80–3.90 ppm, characteristic of isolated methyl ethers.

Synthetic Pathways

General Synthesis Strategies

While no explicit protocol for this compound is published, analogous pyrazole derivatives are synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .

  • Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl bromoacetate or similar electrophiles under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous NaOH or HCl .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 1- and 4-positions requires careful control of reaction temperature and stoichiometry .

  • Acid Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation.

Material Science Applications

Coordination Polymers

The compound’s dual functional groups enable its use as a ligand in metal-organic frameworks (MOFs). For example:

  • Zn2+^{2+} Coordination: Forms porous networks with applications in gas storage (e.g., CO2_2 sequestration).

  • Catalytic Sites: Acidic protons facilitate proton-transfer reactions in heterogeneous catalysis.

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time of 8.2 min on a C18 column (acetonitrile/water, 70:30, 1 mL/min).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.1 [M+H]+^+.

Thermal Analysis

  • Melting Point: Decomposes above 210°C without a distinct melting point, suggesting polymeric degradation.

  • TGA: 5% weight loss at 150°C, attributed to solvent evaporation.

Future Directions

  • Antiviral Screening: Priority should be given to testing against HIV-1 IN and related retroviral targets.

  • MOF Design: Explore coordination with lanthanides for luminescent materials.

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability .

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